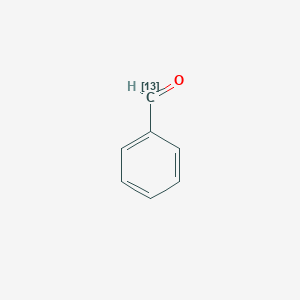

Benzaldehyde-(carbonyl-13C)

Description

Structure

3D Structure

Properties

IUPAC Name |

benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10383-90-1 | |

| Record name | 10383-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzaldehyde-(carbonyl-13C): A Technical Guide to Isotopic Purity Determination

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled compounds are indispensable tools in modern research, particularly within pharmaceutical development, metabolic flux analysis, and mechanistic studies. Benzaldehyde-(carbonyl-13C), a key synthetic intermediate, provides a stable isotope label at a chemically significant position. The utility of this molecule is directly contingent on its isotopic purity—the degree to which the intended 13C isotope has replaced the naturally abundant 12C at the carbonyl position. This guide provides a comprehensive technical overview of the principles and methodologies for determining the isotopic purity of Benzaldehyde-(carbonyl-13C), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as the primary analytical techniques. We delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.

Introduction: The Significance of Isotopic Purity

Benzaldehyde is a fundamental aromatic aldehyde that serves as a versatile building block in the synthesis of a wide array of pharmaceuticals, including anticonvulsants and tranquilizers.[1][2] When the carbonyl carbon is selectively replaced with a stable, non-radioactive 13C isotope, it becomes a powerful tracer. This labeling allows scientists to track the molecule's path through complex chemical reactions or metabolic pathways within a biological system.[3]

The precision of such studies hinges on the isotopic purity of the labeled compound. Isotopic purity, often expressed as "atom percent 13C," quantifies the percentage of molecules that contain the 13C isotope at the specified position. High isotopic purity (typically ≥99%) ensures that the signals detected by analytical instruments originate overwhelmingly from the labeled species, thereby minimizing ambiguity and enhancing the accuracy of quantitative measurements. Commercially available Benzaldehyde-(carbonyl-13C) is generally supplied with a high degree of isotopic enrichment, alongside high chemical purity.[4][5][6]

Table 1: Typical Product Specifications for Benzaldehyde-(carbonyl-13C)

| Parameter | Typical Specification | Significance for Researchers |

| Isotopic Purity | ≥99 atom % 13C[4][5] | Ensures that the vast majority of molecules contain the 13C label at the carbonyl position, critical for accurate tracer studies. |

| Chemical Purity | ≥98%[4][6][7] | Guarantees that the material is free from significant chemical impurities that could interfere with reactions or analyses. |

| Molecular Formula | C₆H₅¹³CHO[5] | Denotes the specific labeling at the carbonyl carbon. |

| Mass Shift | M+1[5] | The molecular weight is one unit higher than the unlabeled analogue due to the extra neutron in 13C. |

| CAS Number | 10383-90-1[4][5] | A unique identifier for this specific isotopically labeled compound. |

Core Methodologies for Isotopic Purity Assessment

The two gold-standard techniques for determining the isotopic purity of 13C-labeled compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[3] Each method offers unique advantages and relies on different physical principles to differentiate between the labeled and unlabeled isotopologues.

Quantitative 13C Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Causality: NMR spectroscopy detects nuclei with a non-zero nuclear spin, such as 13C.[3] The chemical environment surrounding a nucleus dictates its resonance frequency (chemical shift). For Benzaldehyde-(carbonyl-13C), the carbonyl carbon exhibits a highly characteristic and deshielded signal far downfield in the 13C NMR spectrum, typically around δ 191–194 ppm.[8][9] This distinct signal provides an unambiguous window into the isotopic composition at that specific position.

To achieve accurate quantification (qNMR), the experimental parameters must be carefully chosen to ensure that the integrated area of a signal is directly proportional to the number of corresponding nuclei. This is a critical step; standard 13C NMR experiments are often not quantitative. The primary causality is the long spin-lattice relaxation time (T₁) of quaternary and carbonyl carbons and the Nuclear Overhauser Effect (NOE), which can artificially enhance signals. To counteract this, we employ inverse-gated decoupling and introduce a long relaxation delay, creating a self-validating system where signal intensity reliably reflects molar quantity.

-

Sample Preparation: Accurately weigh and dissolve a known amount of Benzaldehyde-(carbonyl-13C) in a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.[8]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Acquisition Parameters (Trustworthiness Pillar):

-

Pulse Program: Use a standard single-pulse experiment with inverse-gated proton decoupling. This technique decouples protons only during signal acquisition, eliminating 13C-1H coupling while preventing the NOE from building up.

-

Relaxation Delay (d1): Set a long relaxation delay, typically 5 to 7 times the longest T₁ of the carbons being quantified. For the carbonyl carbon, this may be 30-60 seconds or longer. This ensures all nuclei fully relax back to thermal equilibrium before the next pulse, making the measurement truly quantitative.

-

Pulse Angle: Use a 90° pulse angle to maximize the signal for a given number of scans.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the carbonyl signal.

-

-

Data Processing:

-

Apply an appropriate window function (e.g., exponential multiplication with minimal line broadening).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signal corresponding to the 13C-carbonyl (approx. 192 ppm) and any detectable signal at the chemical shift of the unlabeled 12C-carbonyl (determined from a spectrum of an unlabeled standard).

-

-

Calculation of Isotopic Purity:

-

Atom % 13C = [Integral(13C-labeled peak) / (Integral(13C-labeled peak) + Integral(12C-unlabeled peak))] * 100

-

Note: In practice, for a 99% pure sample, the unlabeled peak may not be distinguishable from the baseline noise.

-

Caption: Workflow for determining isotopic purity via quantitative 13C NMR.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Mass spectrometry separates ions based on their mass-to-charge (m/z) ratio.[3] The substitution of a 12C atom (mass ≈ 12.0000 amu) with a 13C atom (mass ≈ 13.00335 amu) results in a mass increase of approximately one atomic mass unit. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess the resolving power to easily distinguish between the unlabeled (M) and the labeled (M+1) molecular ions of benzaldehyde.[10]

The key to an accurate determination is correcting for the natural abundance of isotopes. Unlabeled benzaldehyde (C₇H₆O) will naturally have a small M+1 peak due to the ~1.1% natural abundance of 13C. This contribution must be mathematically subtracted from the observed M+1 peak intensity of the labeled sample to isolate the signal purely from the enriched carbonyl position. This correction protocol ensures the system is self-validating.

-

Sample Preparation: Prepare a dilute solution of Benzaldehyde-(carbonyl-13C) in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrument Setup:

-

Use a high-resolution mass spectrometer coupled to an appropriate inlet system (e.g., direct infusion, GC, or LC).[11]

-

Select a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of both labeled and unlabeled benzaldehyde (e.g., m/z 100-115).

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Acquire sufficient data to generate a high-quality averaged spectrum with excellent ion statistics.

-

-

Data Analysis (Trustworthiness Pillar):

-

Extract the ion chromatogram or spectrum for the molecular ion region.

-

Determine the integrated peak intensities for the monoisotopic unlabeled peak (M) and the labeled peak (M+1). The monoisotopic mass of Benzaldehyde-(carbonyl-13C) is approximately 107.045 Da.[12]

-

Correction for Natural Abundance: Calculate the theoretical contribution of natural 13C to the M+1 peak of an unlabeled C₇H₆O molecule. With 7 carbons, this is approximately 7 * 1.1%.

-

Correct the observed M+1 intensity to isolate the contribution from the deliberate label.

-

-

Calculation of Isotopic Purity:

-

Corrected M+1 Intensity = Observed M+1 Intensity - (Observed M Intensity * Natural Abundance Factor)

-

Atom % 13C = [Corrected M+1 Intensity / (Observed M Intensity + Corrected M+1 Intensity)] * 100

-

Caption: Workflow for determining isotopic purity via High-Resolution Mass Spectrometry.

Comparative Analysis and Best Practices

Both qNMR and HRMS are powerful, complementary techniques. The choice between them often depends on available instrumentation and the specific requirements of the study.

Table 2: Comparison of qNMR and HRMS for Isotopic Purity Analysis

| Feature | Quantitative 13C NMR (qNMR) | High-Resolution Mass Spectrometry (HRMS) |

| Principle | Nuclear spin properties in a magnetic field. | Mass-to-charge ratio of ions. |

| Information | Site-specific isotopic purity. Confirms the label is at the carbonyl position. | Overall molecular isotopic enrichment. Does not inherently confirm label position. |

| Sensitivity | Lower (requires mg of sample). | Higher (requires µg to ng of sample). |

| Quantitation | Highly accurate and precise if T₁ and NOE are properly managed. | Highly accurate, requires correction for natural isotopic abundance. |

| Sample Prep | Simple dissolution in a deuterated solvent. | Dilution in a volatile solvent; may require chromatographic separation. |

| Pros | Provides structural confirmation and position of the label. | High throughput, requires very little material. |

| Cons | Long acquisition times, lower sensitivity. | Does not confirm the position of the label; assumes correct synthesis. |

Authoritative Insight: For ultimate trustworthiness, especially in a cGMP or drug development setting, using both techniques provides orthogonal validation. NMR confirms that the 13C isotope is at the correct carbonyl position, while MS provides a rapid and highly sensitive measure of the overall enrichment level.

Application in Drug Development

The use of Benzaldehyde-(carbonyl-13C) and other stable isotope-labeled compounds is integral to modern drug development.

-

Metabolic Fate Studies: Labeled compounds are administered in preclinical and clinical studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. MS is used to detect the drug and its metabolites, and the 13C label distinguishes them from endogenous compounds.[11][13]

-

Pharmacokinetic (PK) Analysis: Co-administering a labeled intravenous microdose with an unlabeled oral dose allows for the precise determination of absolute bioavailability, removing intra-patient variability.

-

Quantitative Bioanalysis: A 13C-labeled version of a drug is the ideal internal standard for LC-MS/MS bioanalytical assays.[13] It co-elutes with the unlabeled drug and experiences identical matrix effects and ionization suppression, leading to highly accurate quantification in complex biological matrices like plasma or urine.[13] Benzaldehyde itself has been studied as a potential absorption promoter for drugs with low bioavailability.[14]

The high isotopic purity of Benzaldehyde-(carbonyl-13C) as a starting material is the first critical step in ensuring the integrity and accuracy of these downstream applications. Any significant isotopic impurity would propagate through the synthesis, complicating the analysis of the final labeled drug product.

References

-

Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Isotopic labeling. Wikipedia. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis. Doc Brown's Chemistry. [Link]

-

13C-Stable Isotope Labeling. University of North Texas Research. [Link]

-

Benzaldehyde-(carbonyl-13C). PubChem. [Link]

-

Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

-

Lane, A. N., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

-

13C Isotope Labeled. Romer Labs. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. [Link]

-

Shajahan, A., et al. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Analyst. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. isotope.com [isotope.com]

- 5. Benzaldehyde-a-13C 13C 99atom , 99 CP 10383-90-1 [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 12. Benzaldehyde-(carbonyl-13C) | C7H6O | CID 10877067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. romerlabs.com [romerlabs.com]

- 14. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

Stability and storage conditions for Benzaldehyde-(carbonyl-13C).

An In-Depth Technical Guide to the Stability and Storage of Benzaldehyde-(carbonyl-13C)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde-(carbonyl-13C) is a stable isotope-labeled compound pivotal in mechanistic studies, metabolic tracing, and as a standard in quantitative analytical methods within drug development and chemical research. The integrity of experimental data derived from its use is directly contingent on its chemical and isotopic purity. This guide provides a comprehensive overview of the factors influencing the stability of Benzaldehyde-(carbonyl-13C) and outlines field-proven protocols for its optimal storage and handling. By understanding the underlying chemical principles of its degradation and implementing the recommended procedures, researchers can ensure the long-term viability and reliability of this critical research material.

Introduction: The Significance of Isotopic Purity

Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental building block in organic synthesis and is a key component in the flavor and fragrance industries. The introduction of a carbon-13 (¹³C) isotope at the carbonyl position creates Benzaldehyde-(carbonyl-13C), a powerful tool for researchers. Unlike radioactive isotopes, stable isotopes like ¹³C do not decay and are safe to handle without specialized radiation safety precautions.[1] Their utility lies in their mass difference, which allows them to be distinguished from their ¹²C counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications for Benzaldehyde-(carbonyl-13C) include:

-

Mechanistic Studies: Elucidating reaction pathways by tracking the fate of the labeled carbonyl carbon.

-

Metabolic Tracing: Following the metabolic conversion of benzaldehyde in biological systems.

-

Quantitative Analysis: Serving as an internal standard in stable isotope dilution analysis (SIDA) for accurate quantification of unlabeled benzaldehyde.[2]

The precision of these applications hinges on the maintained purity of the labeled compound. Degradation not only reduces the concentration of the desired material but can also introduce impurities that may interfere with experimental results. This guide, therefore, focuses on the proactive measures necessary to preserve the integrity of Benzaldehyde-(carbonyl-13C).

Chemical Profile and Inherent Instability

The stability of Benzaldehyde-(carbonyl-13C) is governed by the reactivity of the aldehyde functional group. The carbonyl carbon, being electrophilic, is susceptible to nucleophilic attack. However, the most significant and common degradation pathway for benzaldehyde is autoxidation.

Autoxidation: In the presence of oxygen, benzaldehyde can undergo a free-radical chain reaction to form benzoic acid.[3] This process is often initiated by light, heat, or the presence of metallic impurities. The result is a decrease in the purity of the aldehyde and the formation of a crystalline, less volatile impurity.

It is crucial to understand that the ¹³C label does not significantly alter the chemical reactivity of the molecule. Therefore, the stability and storage conditions for Benzaldehyde-(carbonyl-13C) are comparable to those of its unlabeled analogue.

Core Factors Influencing Stability

Several environmental factors can accelerate the degradation of Benzaldehyde-(carbonyl-13C). Understanding and controlling these factors are paramount for preserving its quality.

-

Oxygen (Air): As the primary reagent in autoxidation, the exclusion of air is the most critical step in preventing the formation of benzoic acid.

-

Light: Light, particularly UV radiation, can provide the energy to initiate the free-radical chain reaction of autoxidation.[4]

-

Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation. While benzaldehyde is a liquid with a low melting point (approximately -26°C), storage at elevated temperatures will accelerate its degradation.[5]

-

Moisture: While not a direct participant in the primary oxidation pathway, moisture can facilitate other degradation reactions and potentially introduce impurities. Aldehydes are also known to be sensitive to moisture.[6]

-

Contaminants: The presence of metal ions or other impurities can catalyze oxidation.

Recommended Storage and Handling Protocols

To mitigate the factors outlined above, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations and established laboratory best practices.

Optimal Storage Conditions

For long-term stability, Benzaldehyde-(carbonyl-13C) should be stored under the conditions summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | +2°C to +8°C | Minimizes the rate of autoxidation and other degradation reactions.[7][8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary reactant in the formation of benzoic acid.[6] |

| Light | Amber Glass Vial/Protection from Light | Prevents light-initiated free-radical oxidation.[4][7] |

| Container | Tightly Sealed Container | Prevents ingress of atmospheric oxygen and moisture.[6][9] |

Note: Some suppliers may add a stabilizer, such as hydroquinone, to inhibit polymerization or oxidation.[7][8]

Laboratory Handling Workflow

Adherence to a strict handling protocol each time the compound is used will significantly extend its shelf life.

Diagram: Recommended Handling Workflow for Benzaldehyde-(carbonyl-13C)

Caption: Workflow for handling Benzaldehyde-(carbonyl-13C) to maintain purity.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture inside the cold vial, which could compromise the compound's integrity.

-

Inert Atmosphere: Work in a well-ventilated area, preferably a fume hood.[6][10] Before dispensing, briefly flush the headspace of the vial with a gentle stream of dry argon or nitrogen.

-

Dispensing: Use a clean, dry syringe or pipette to quickly withdraw the desired amount of the liquid. Minimize the time the container is open to the atmosphere.

-

Resealing: After dispensing, re-flush the headspace with an inert gas before tightly closing the container. For vials with a septum, ensure the septum is in good condition to maintain a positive pressure of the inert gas.

-

Return to Storage: Promptly return the sealed container to the recommended refrigerated storage conditions.

Purity Assessment and Degradation Monitoring

Regularly assessing the purity of Benzaldehyde-(carbonyl-13C) is a critical component of a robust quality control program.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is an excellent method for confirming the isotopic enrichment at the carbonyl position and for detecting organic impurities. The carbonyl carbon of Benzaldehyde-(carbonyl-13C) will exhibit a strong signal around 192 ppm.[11] The formation of benzoic acid would result in the appearance of a new carbonyl signal around 167-170 ppm. ¹H NMR can also be used to detect the aldehyde proton and any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting volatile impurities and degradation products. The mass spectrum will confirm the mass-to-charge ratio of the labeled compound (m/z 107) and can identify the presence of benzoic acid (m/z 122) or other byproducts.

Visualizing Degradation

The primary degradation pathway of Benzaldehyde-(carbonyl-13C) is its oxidation to Benzoic acid-(carbonyl-13C).

Diagram: Primary Degradation Pathway

Caption: Autoxidation of Benzaldehyde-(carbonyl-13C) to Benzoic acid-(carbonyl-13C).

Conclusion

The chemical integrity of Benzaldehyde-(carbonyl-13C) is fundamental to its successful application in research and development. Its primary vulnerability is oxidation to benzoic acid, a process accelerated by the presence of oxygen, light, and elevated temperatures. By implementing a stringent storage protocol of refrigeration under an inert atmosphere and protection from light, coupled with careful handling procedures to minimize exposure to air, researchers can ensure the long-term stability and reliability of this valuable isotopic compound. Regular purity verification by appropriate analytical methods such as NMR or GC-MS will further validate its suitability for use in sensitive and quantitative experiments.

References

-

Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link][12]

-

Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link][1]

-

PubChem. (n.d.). Benzaldehyde-(carbonyl-13C). National Center for Biotechnology Information. Retrieved from [Link][13]

-

National Institutes of Health. (2023). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link][14]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link][9]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link][4]

-

MDPI. (n.d.). Flavor Compounds Identification and Reporting. Retrieved from [Link][2]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link][11]

-

ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link][15]

-

ResearchGate. (n.d.). Scheme 5: Dissociation pathways of benzaldehyde. Retrieved from [Link][16]

-

PubMed Central. (2024). Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater. Retrieved from [Link][3]

Sources

- 1. moravek.com [moravek.com]

- 2. mdpi.com [mdpi.com]

- 3. Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 10383-90-1 CAS MSDS (BENZALDEHYDE-CARBONYL-13C) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. gustavus.edu [gustavus.edu]

- 7. isotope.com [isotope.com]

- 8. isotope.com [isotope.com]

- 9. carlroth.com [carlroth.com]

- 10. chemos.de [chemos.de]

- 11. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. moravek.com [moravek.com]

- 13. Benzaldehyde-(carbonyl-13C) | C7H6O | CID 10877067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Introduction: The Significance of Isotopic Enrichment in Scientific Research

An In-Depth Technical Guide to the Determination of Isotopic Enrichment of Benzaldehyde-(carbonyl-¹³C)

Isotopically labeled compounds are indispensable tools in modern scientific inquiry, enabling researchers to trace metabolic pathways, elucidate reaction mechanisms, and quantify analytes with unparalleled precision. Benzaldehyde-(carbonyl-¹³C), with its ¹³C label at the reactive carbonyl position, serves as a critical probe in fields ranging from mechanistic enzymology to materials science. The precise determination of its isotopic enrichment—the percentage of molecules containing the ¹³C isotope at the specified position—is paramount for the quantitative accuracy and validity of any experiment in which it is used.

This guide provides a comprehensive, in-depth exploration of the primary analytical techniques for determining the isotopic enrichment of Benzaldehyde-(carbonyl-¹³C). We will delve into the theoretical underpinnings and practical execution of Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), offering field-proven insights and step-by-step protocols. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for isotopic analysis.

Part 1: Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides unambiguous, site-specific information about molecular structure. For Benzaldehyde-(carbonyl-¹³C), ¹³C NMR directly probes the nucleus of interest, making it a primary method for enrichment determination.

Pillar of Expertise: The Causality Behind Quantitative ¹³C NMR

Standard ¹³C NMR spectra are typically not quantitative. The signal intensities are influenced by two major factors: differing longitudinal relaxation times (T₁) for various carbon nuclei and the Nuclear Overhauser Effect (NOE), an enhancement of carbon signals due to dipolar coupling with nearby protons during broadband proton decoupling.[1][2] To achieve quantitative accuracy, these effects must be nullified.

The causality for our experimental choices is as follows:

-

Long Relaxation Delays: To ensure all carbon nuclei fully relax back to their equilibrium state before the next pulse, a delay (d1) of at least 5 times the longest T₁ is introduced between scans. This prevents signal saturation, which would disproportionately affect carbons with long T₁ values (like the carbonyl carbon).

-

NOE Suppression: The NOE is suppressed by using inverse-gated decoupling . In this pulse sequence, the proton decoupler is switched on only during the acquisition of the signal (the FID) and is switched off during the relaxation delay.[2] This collapses ¹H-¹³C couplings to produce sharp singlets while preventing the NOE from building up, ensuring that signal intensity is directly proportional to the number of nuclei.

-

Paramagnetic Relaxation Agents: The long T₁ values, especially for quaternary and carbonyl carbons, can make quantitative experiments prohibitively long. Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), dramatically shortens the T₁ values for all carbons, allowing for a much shorter relaxation delay without compromising quantitation.[1]

Experimental Workflow: Quantitative ¹³C NMR

Caption: Workflow for determining isotopic enrichment via quantitative ¹³C NMR.

Protocol: Quantitative ¹³C NMR of Benzaldehyde-(carbonyl-¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of Benzaldehyde-(carbonyl-¹³C) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Expert Tip: For faster acquisition, add Cr(acac)₃ to a final concentration of 0.05-0.1 M.[1]

-

-

Spectrometer Setup & Acquisition:

-

Tune and shim the spectrometer for optimal resolution.

-

Set the acquisition parameters according to the principles of quantitative NMR. A typical starting point is provided in the table below.

-

-

Data Processing:

-

Process the acquired Free Induction Decay (FID) with an exponential multiplication factor of 0 to avoid distorting signal areas.

-

Carefully perform Fourier transformation, followed by zero- and first-order phase correction.

-

Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

-

-

Data Analysis & Enrichment Calculation:

-

Integrate the signal for the carbonyl carbon, which appears at approximately 192.3 ppm.[3]

-

Integrate the signals for the aromatic carbons, which are at natural ¹³C abundance (1.10%). The signal for C1 (the carbon attached to the carbonyl group) is at ~136.5 ppm, C4 is at ~134.4 ppm, C3/C5 are at ~129.0 ppm, and C2/C6 are at ~129.7 ppm.[3]

-

Calculate the average integral for a single aromatic carbon at natural abundance:

-

I_avg_aromatic = (Integral_C1 + Integral_C4 + Integral_C3/5 + Integral_C2/6) / 6

-

-

The isotopic enrichment is calculated by comparing the intensity of the enriched carbonyl signal to the average intensity of a natural abundance carbon signal:

-

% Enrichment = (I_carbonyl / I_avg_aromatic) × 1.1%

-

-

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 30-45° | Avoids saturation, ensures faster return to equilibrium. |

| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | Ensures complete relaxation for all nuclei.[1] |

| Acquisition Time (at) | ≥ 2 seconds | Provides adequate digital resolution. |

| Proton Decoupling | Inverse-gated | Suppresses NOE for accurate integration.[2] |

| Number of Scans (ns) | As required for S/N > 100:1 | Ensures high signal-to-noise for integration accuracy. |

Part 2: Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is a highly sensitive, destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an excellent method for determining isotopic enrichment by measuring the relative abundances of isotopologues. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile compound like benzaldehyde.[4][5]

Pillar of Expertise: The Logic of Isotopic Ratio Analysis by MS

The molecular weight of unlabeled benzaldehyde (C₇H₆O) is 106.12 Da. The molecular ion (M⁺) will be observed at m/z 106. For Benzaldehyde-(carbonyl-¹³C), the molecular weight is 107.12 Da, and its molecular ion will be observed at m/z 107.

The core challenge is that the M+1 peak (m/z 107) in a spectrum of unlabeled benzaldehyde is not zero. It has a predictable intensity due to the natural abundance of heavy isotopes, primarily ¹³C (1.10%) and to a much lesser extent, ²H (0.015%) and ¹⁷O (0.04%).[6] Therefore, to determine the enrichment from the ¹³C label, we must correct for this natural background.[7][8]

A robust protocol involves a self-validating system:

-

Analyze an Unlabeled Standard: Run an analytical standard of natural abundance benzaldehyde under the exact same GC-MS conditions. This provides an empirical, instrument-specific value for the natural M+1/M ratio, accounting for any instrument-specific biases.

-

Analyze the Labeled Sample: Run the Benzaldehyde-(carbonyl-¹³C) sample.

-

Calculate the Excess Isotopic Contribution: Subtract the natural abundance ratio from the sample's ratio to isolate the contribution from the ¹³C label.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for determining isotopic enrichment via GC-MS analysis.

Protocol: GC-MS Analysis of Benzaldehyde-(carbonyl-¹³C)

-

Sample Preparation:

-

Prepare a ~1 mg/mL stock solution of unlabeled benzaldehyde in a volatile solvent (e.g., ethyl acetate). Prepare a serial dilution to ~10 µg/mL.

-

Prepare a ~10 µg/mL solution of the Benzaldehyde-(carbonyl-¹³C) sample in the same solvent.

-

-

GC-MS Parameters:

-

GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 40-200.

-

-

Data Acquisition:

-

Inject 1 µL of the unlabeled standard and acquire the data.

-

Inject 1 µL of the labeled sample and acquire the data under identical conditions.

-

-

Data Analysis and Enrichment Calculation:

-

For each run, identify the GC peak for benzaldehyde.

-

Extract the mass spectrum for the apex of the peak. Record the intensities (peak areas) of the ions at m/z 106 and m/z 107.

-

Calculate the intensity ratios:

-

R_natural = Intensity(m/z 107) / Intensity(m/z 106) for the unlabeled standard.

-

R_sample = Intensity(m/z 107) / Intensity(m/z 106) for the labeled sample.

-

-

The enrichment is calculated as the fraction of labeled molecules relative to the total number of molecules:

-

% Enrichment = [ (R_sample - R_natural) / (1 + R_sample - R_natural) ] × 100

-

-

| Isotope | Natural Abundance (%) | Contribution to M+1 (for C₇H₆O) |

| ¹³C | 1.108 | 7 x 1.108% = 7.756% |

| ²H | 0.015 | 6 x 0.015% = 0.09% |

| ¹⁷O | 0.038 | 1 x 0.038% = 0.038% |

| Total M+1/M Ratio | ~7.88% |

This theoretical table illustrates the natural contributions. Using an experimental standard is always preferred.

Part 3: Method Comparison and Authoritative Grounding

Both NMR and MS are authoritative methods for determining isotopic enrichment, and the choice often depends on available instrumentation, sample amount, and the required precision.

| Feature | Quantitative ¹³C NMR | Mass Spectrometry (GC-MS) |

| Principle | Measures nuclear spin transitions | Measures mass-to-charge ratio of ions |

| Sensitivity | Lower (mg scale) | Higher (µg to ng scale) |

| Sample State | Non-destructive | Destructive |

| Information | Site-specific, unambiguous | Molecular level, requires deconvolution |

| Key Challenge | Long relaxation times, NOE | Correction for natural isotope abundance |

| Precision | High, especially at high enrichment | High, but can be limited by S/N at low enrichment |

Expert Insight: For establishing the purity of a synthesized batch of Benzaldehyde-(carbonyl-¹³C) where the expected enrichment is high (>90%), quantitative ¹³C NMR is the superior method. Its non-destructive nature and direct, unambiguous measurement of the carbonyl site provide highly trustworthy data.[9][10] For applications where the sample is precious or limited, or where enrichment is being traced in a complex biological matrix, the superior sensitivity of GC-MS makes it the method of choice.[11][12] Often, the two techniques are used orthogonally: NMR to certify the bulk labeled material and MS to analyze the experimental samples derived from it.

Conclusion

The accurate determination of the isotopic enrichment of Benzaldehyde-(carbonyl-¹³C) is a critical step in ensuring the integrity of a wide range of scientific experiments. This guide has detailed the two primary analytical methodologies, quantitative ¹³C NMR and Mass Spectrometry, providing the theoretical basis and practical protocols for their successful implementation. By understanding the causality behind experimental choices—from suppressing the NOE in NMR to correcting for natural isotopic abundance in MS—researchers can generate accurate, reliable, and trustworthy data. The selection of the appropriate technique depends on the specific experimental context, but both methods, when executed correctly, provide a robust framework for the characterization of this vital chemical probe.

References

-

Title: C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm Source: Doc Brown's Chemistry URL: [Link]

-

Title: 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones Source: PubMed URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF Source: ResearchGate URL: [Link]

-

Title: Isotopic enrichment calculator from mass spectra Source: GitHub URL: [Link]

-

Title: ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments Source: PubMed URL: [Link]

-

Title: Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. Source: Semantic Scholar URL: [Link]

-

Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF Source: ResearchGate URL: [Link]

-

Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions Source: ACS Publications URL: [Link]

-

Title: Carbonyl Carbon Chemical Shift Tensors for a Typical Aryl Aldehyde and Formaldehyde. NMR Studies of the Isolated 13C-2H Spin Pai Source: ACS Publications URL: [Link]

-

Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac URL: [Link]

-

Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions Source: NIH National Library of Medicine URL: [Link]

-

Title: NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions Source: PubMed URL: [Link]

-

Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions Source: ACS Publications URL: [Link]

-

Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: PubMed URL: [Link]

-

Title: C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions Source: Doc Brown's Chemistry URL: [Link]

-

Title: Isotopic analysis by nuclear magnetic resonance Source: Wikipedia URL: [Link]

-

Title: Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol Source: NIH National Library of Medicine URL: [Link]

-

Title: Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

-

Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: MDPI URL: [Link]

-

Title: How Can I Get a Quantitative 13C NMR Spectrum? Source: University of Ottawa NMR Facility Blog URL: [Link]

-

Title: 13 Carbon NMR Source: University of Arizona Analytical and Biological Mass Spectrometry URL: [Link]

-

Title: Isotope-labeled differential profiling of metabolites using N-benzoyloxysuccinimide derivatization coupled to liquid chromatography/high-resolution tandem mass spectrometry. Source: Semantic Scholar URL: [Link]

-

Title: Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy Source: PubMed URL: [Link]

-

Title: GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Source: ResearchGate URL: [Link]

-

Title: MASS SPECTROMETRY OF FATTY ALDEHYDES Source: NIH National Library of Medicine URL: [Link]

-

Title: Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry Source: PubMed URL: [Link]

-

Title: Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins Source: NIH National Library of Medicine URL: [Link]

-

Title: GC/MS Analysis of Long-Chain Aldehydes from Recent Coral Source: Scirp.org URL: [Link]

Sources

- 1. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. almacgroup.com [almacgroup.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to High-Purity Benzaldehyde-(carbonyl-13C) for Pharmaceutical Research

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity Benzaldehyde-(carbonyl-13C), a critical reagent in modern analytical and metabolic research. We will delve into the commercial landscape, quality control methodologies, practical applications, and the synthetic pathways of this stable isotope-labeled compound. Our focus is to equip you with the technical knowledge and field-proven insights necessary for the successful integration of Benzaldehyde-(carbonyl-13C) into your research and development workflows.

The Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope-labeled (SIL) compounds are indispensable tools in pharmaceutical research, offering a robust method for tracing, quantification, and metabolic pathway analysis.[1][2] Unlike their radioactive counterparts, stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) are non-radioactive, ensuring safety in handling and experimentation.[1] The incorporation of a ¹³C atom at a specific position in a molecule, such as the carbonyl carbon of benzaldehyde, creates a compound that is chemically identical to its unlabeled analogue but possesses a distinct mass. This mass difference is the cornerstone of its utility in mass spectrometry-based applications.[1][2]

Benzaldehyde-(carbonyl-¹³C) is particularly valuable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of benzaldehyde and related compounds in complex biological matrices.[3][4] Its use helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of analytical data.[3][4]

Commercial Suppliers of High-Purity Benzaldehyde-(carbonyl-13C)

A reliable supply of high-purity Benzaldehyde-(carbonyl-¹³C) is crucial for obtaining accurate and reproducible experimental results. Several reputable suppliers specialize in the synthesis and purification of stable isotope-labeled compounds. Below is a comparative table of prominent commercial sources.

| Supplier | Product Name | Isotopic Purity (atom % ¹³C) | Chemical Purity | CAS Number |

| Cambridge Isotope Laboratories, Inc. | Benzaldehyde (carbonyl-¹³C, 99%) | 99% | ≥98% | 10383-90-1[2][5] |

| Sigma-Aldrich (Merck) | Benzaldehyde-α-¹³C | 99 atom % ¹³C | 99% (CP) | 10383-90-1[6] |

| Eurisotop | BENZALDEHYDE (CARBONYL-¹³C, 99%) | 99% | 98% | 10383-90-1[7] |

| LGC Standards | Stable Isotope Labelled Compound Reference Materials | Varies | Varies | Varies[8] |

| Santa Cruz Biotechnology | Benzaldehyde-α-¹³C | Not specified | Not specified | 10383-90-1 |

Note: It is imperative to obtain the Certificate of Analysis (CoA) for the specific lot you purchase to confirm the exact purity and enrichment.

Ensuring Scientific Integrity: Quality Control of Benzaldehyde-(carbonyl-13C)

The trustworthiness of any study utilizing SIL compounds hinges on the verifiable purity and isotopic enrichment of the standard. As a Senior Application Scientist, I advocate for a self-validating system where the end-user performs confirmatory analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose.[5][9]

Experimental Protocol: NMR-Based Verification of Isotopic Enrichment

This protocol outlines the steps to confirm the isotopic enrichment of the carbonyl carbon in Benzaldehyde-(carbonyl-¹³C) using ¹³C NMR.

Objective: To determine the atom percent of ¹³C at the carbonyl position.

Materials:

-

Benzaldehyde-(carbonyl-¹³C) sample

-

Unlabeled Benzaldehyde (for comparison)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

Instrumentation:

-

400 MHz (or higher field) NMR spectrometer with a broadband probe

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of Benzaldehyde-(carbonyl-¹³C) and dissolve it in 0.6-0.7 mL of CDCl₃ with TMS in an NMR tube.

-

Prepare a separate sample of unlabeled benzaldehyde in the same manner.

-

-

¹³C NMR Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum for both the labeled and unlabeled samples.

-

Key Parameters:

-

Spectral Width: -10 to 220 ppm

-

Relaxation Delay (d1): 30 seconds (to ensure full relaxation of the carbonyl carbon for accurate integration)

-

Number of Scans: 1024 or higher to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

In the spectrum of unlabeled benzaldehyde, identify the carbonyl carbon signal at approximately 192.3 ppm.[10] Note the presence of the ¹³C satellite peaks flanking the main peak, arising from the natural abundance of ¹³C.

-

In the spectrum of Benzaldehyde-(carbonyl-¹³C), the signal at ~192.3 ppm will be significantly enhanced.

-

Isotopic Enrichment Calculation: The isotopic enrichment can be estimated by comparing the integral of the carbonyl carbon signal in the labeled sample to that of a well-resolved aromatic carbon signal (assuming the aromatic carbons are at natural abundance). A more precise method involves comparing the signal intensity to an internal standard of known concentration. For a qualitative confirmation of high enrichment, the carbonyl signal should be the most intense in the spectrum, far exceeding the aromatic carbon signals.

-

Logical Relationship of QC Parameters

Caption: Quality control workflow for Benzaldehyde-(carbonyl-13C).

Field-Proven Application: Use as an Internal Standard in LC-MS

The "gold standard" application for Benzaldehyde-(carbonyl-¹³C) is as an internal standard for the quantification of unlabeled benzaldehyde in biological samples via isotope dilution mass spectrometry (IDMS).[3][4]

Experimental Protocol: Quantification of Benzaldehyde in Human Plasma

Objective: To accurately quantify the concentration of benzaldehyde in human plasma samples using Benzaldehyde-(carbonyl-¹³C) as an internal standard.

Materials:

-

Human plasma samples

-

Benzaldehyde-(carbonyl-¹³C) stock solution (e.g., 1 mg/mL in methanol)

-

Unlabeled benzaldehyde for calibration standards

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled benzaldehyde into blank human plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of each calibration standard, QC, and unknown plasma sample, add 10 µL of the Benzaldehyde-(carbonyl-¹³C) internal standard working solution (e.g., 100 ng/mL). This ensures a constant amount of the internal standard in every sample.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

(Optional but recommended for cleaner samples) Perform Solid Phase Extraction (SPE) to further purify the sample.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A suitable gradient to separate benzaldehyde from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive Ion Mode):

-

Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

Benzaldehyde (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

-

Benzaldehyde-(carbonyl-¹³C) (labeled): Precursor ion (m/z+1) -> Product ion (m/z+1)

-

-

Optimize collision energies for each transition.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of benzaldehyde in the unknown samples and QCs from the calibration curve.

-

Causality in Experimental Choices

The choice of a ¹³C-labeled internal standard over a deuterated one is deliberate. ¹³C-labeled standards are less likely to exhibit chromatographic shifts compared to their unlabeled counterparts, a phenomenon sometimes observed with deuterium labeling due to the isotope effect.[3][4] This co-elution is critical for the accurate compensation of matrix effects.[3][4]

Synthesis of High-Purity Benzaldehyde-(carbonyl-13C)

Understanding the synthetic route of a labeled compound provides insight into potential impurities. A common and efficient method for introducing the ¹³C label at the carbonyl position involves the use of ¹³C-labeled carbon monoxide.[11]

Caption: Synthetic pathway for Benzaldehyde-(carbonyl-¹³C).

This palladium-catalyzed carbonylative reduction provides a direct and high-yield route to the desired product. The high isotopic purity of the starting ¹³C-carbon monoxide is essential for achieving high enrichment in the final product.

Authoritative Grounding and Regulatory Context

The use of stable isotope-labeled internal standards in regulated bioanalysis is guided by recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA). While there isn't a specific monograph for Benzaldehyde-(carbonyl-¹³C) in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), the general principles for the use of reference standards and the validation of analytical procedures are applicable.[12][13]

The National Institute of Standards and Technology (NIST) provides certified reference materials for stable isotope analysis, which serve as primary standards for calibrating instrumentation and validating methods.[14][15][16] When conducting studies for regulatory submission, it is crucial to use well-characterized internal standards and to validate the analytical method according to the relevant guidelines.

Conclusion

High-purity Benzaldehyde-(carbonyl-¹³C) is a powerful tool for researchers in the pharmaceutical sciences. Its effective use, however, is predicated on a thorough understanding of its sourcing, quality control, and application. By following the principles and protocols outlined in this guide, scientists can leverage the power of stable isotope labeling to generate high-quality, reliable data, thereby advancing their research and development efforts.

References

-

NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

-

High-Precision Isotopic Reference Materials. NIST. [Link]

-

Isotopic Reference Materials. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Reference materials for stable isotope analysis. Wikipedia. [Link]

-

¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed. [Link]

-

Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link]

-

NIST Standard Reference Materials® 2023 Catalog. NIST. [Link]

-

C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. [Link]

-

NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. UKnowledge. [Link]

-

Benzaldehyde Supplier | 100-52-7 | Your Reliable Distributor. Riverland Trading. [Link]

-

¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. PubMed Central. [Link]

-

European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM. [Link]

-

Benzaldehyde manufacturers and suppliers in China. ODOWELL. [Link]

-

benzaldehyde (carbonyl-13c, 99%) (+ 0.1% hydroquinone). Eurisotop. [Link]

-

USP–NF. USP. [Link]

-

The use of stable isotope labelling for the analytical chemistry of drugs. PubMed. [Link]

-

Guide for the elaboration of monographs on - RADIO PHARMACEUTICAL PREPARATIONS. EDQM. [Link]

-

European Pharmacopoeia Reagents and solutions. Labstandards. [Link]

-

Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

-

Carbon monoxide. Wikipedia. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... Doc Brown's Chemistry. [Link]

Sources

- 1. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. isotope.com [isotope.com]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. BENZALDEHYDE | Eurisotop [eurisotop.com]

- 8. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Carbon monoxide - Wikipedia [en.wikipedia.org]

- 12. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 13. usp.org [usp.org]

- 14. High-Precision Isotopic Reference Materials | NIST [nist.gov]

- 15. nist.gov [nist.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling of Benzaldehyde-(carbonyl-13C)

Introduction and Scope

Benzaldehyde-(carbonyl-13C) is an isotopically labeled form of benzaldehyde, the simplest aromatic aldehyde. It consists of a benzene ring with a formyl substituent, where the carbonyl carbon has been enriched with the stable, non-radioactive isotope Carbon-13[1][2]. This labeling makes it an invaluable tool in various research and development applications, particularly in mechanistic studies, metabolic pathway analysis, and as an internal standard in quantitative mass spectrometry. While the ¹³C isotope itself imparts no additional chemical or radiological hazard, the inherent reactivity and toxicological profile of the benzaldehyde molecule necessitate rigorous safety and handling protocols[3].

This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the hazards associated with Benzaldehyde-(carbonyl-13C) and details the essential precautions required for its safe handling, storage, and disposal. The causality behind each procedural recommendation is explained to foster a deeper understanding of the safety principles involved.

Hazard Identification and Toxicology

The primary hazards of Benzaldehyde-(carbonyl-13C) are identical to those of unlabeled benzaldehyde. It is classified under the Globally Harmonized System (GHS) as a substance with multiple health and physical hazards.

GHS Classification Summary

The following table summarizes the GHS classification for benzaldehyde, which should be applied to its isotopically labeled counterpart.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[4][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6][7] |

| Serious Eye Damage/Irritation | Category 2A/2B | H319/H320: Causes serious eye irritation[4][6][7] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[4][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4][5][7] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6][7] |

| Hazardous to the Aquatic Environment | Acute 2 / Chronic 3 | H401: Toxic to aquatic life[4][5]. H412: Harmful to aquatic life with long lasting effects[6]. |

Overview of Toxicological Effects

Benzaldehyde poses several health risks upon exposure:

-

Acute Toxicity : The compound is harmful if ingested, inhaled, or absorbed through the skin[4][5][6]. Symptoms of acute exposure can include irritation of the eyes, nose, and throat, as well as dizziness, headache, and in severe cases, central nervous system depression[4][8].

-

Irritation : It is a known irritant to the skin and eyes, causing redness and pain upon contact[6][9]. Prolonged skin contact can lead to dermatitis[10].

-

Sensitization : A significant concern is its potential to act as a sensitizer. Repeated exposure can lead to the development of allergic skin reactions (allergic contact dermatitis) or respiratory sensitization, which may provoke asthma-like symptoms upon subsequent inhalation[4][5].

Chemical and Physical Properties

Understanding the physical and chemical properties of Benzaldehyde-(carbonyl-13C) is fundamental to its safe handling. The key causality is its susceptibility to oxidation. It readily oxidizes on contact with air to form benzoic acid, which can alter its purity and reactivity[1][10][11]. This dictates the stringent storage requirements detailed in Section 5.2.

| Property | Value | Source(s) |

| Molecular Formula | C₆¹³CH₆O | [2][12] |

| Molecular Weight | ~107.11 g/mol | [2] |

| Appearance | Clear colorless to yellowish liquid | [1][9] |

| Odor | Characteristic bitter almond odor | [1][11] |

| Melting Point | -26 °C | [6][11] |

| Boiling Point | 178-179 °C | [6][11] |

| Flash Point | ~63-64 °C (145-147 °F) (closed cup) | [1][9][13] |

| Density | ~1.04-1.05 g/mL at 25 °C | [11][14] |

| Vapor Pressure | 169 Pa at 25 °C | [6] |

| Solubility in Water | Insoluble/Slightly soluble | [1][10] |

| Auto-ignition Temperature | 190-192 °C | [11][13] |

| Stability | Stable under recommended storage conditions, but oxidizes in air and is sensitive to light and moisture. | [1][13][15] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential to minimize exposure.

Engineering Controls

The primary engineering control for handling Benzaldehyde-(carbonyl-13C) is to work within a certified laboratory fume hood or to use mechanical exhaust ventilation.[13][15]. This is critical to prevent the inhalation of vapors, which can cause respiratory irritation and sensitization[4][6]. The ventilation system also serves to contain any accidental releases.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following provides a baseline for required protection.

-

Eye and Face Protection : Chemical splash goggles are mandatory.[16]. For procedures with a higher risk of splashing, such as transferring large volumes, a full-face shield should be worn in addition to goggles[9][17][18].

-

Skin Protection :

-

Gloves : Chemical-resistant gloves are required. Disposable nitrile gloves provide adequate protection for incidental contact, but should be changed immediately upon contamination[16][17]. For extended handling, consult the glove manufacturer's resistance guide. Never use latex gloves, as benzaldehyde can readily penetrate them[17].

-

Protective Clothing : A long-sleeved laboratory coat is required. For tasks with a significant splash hazard, a chemically impervious apron should be worn over the lab coat[9][13][17].

-

-

Respiratory Protection : When engineering controls are insufficient or during emergency situations (e.g., a large spill), a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary[9][13][18]. All respirator use must comply with a formal respiratory protection program, including fit-testing[18].

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for maintaining both user safety and the chemical integrity of the compound.

General Handling Protocol

-

Preparation : Before handling, ensure the fume hood is operational and the work area is clear of incompatible materials, especially strong oxidizing agents, bases, and acids[6][11][13]. Locate the nearest emergency eyewash station and safety shower[19].

-

Don PPE : Put on all required PPE as determined by your risk assessment (see Section 4.2).

-

Inert Atmosphere : If the compound has been stored under an inert atmosphere, maintain this condition as much as possible during use to prevent oxidation.

-

Dispensing : When transferring the liquid, use non-sparking tools and work methods that minimize the generation of aerosols or mists[7].

-

Heating : If heating is required, be aware that explosive vapor/air mixtures can form above its flash point of 63°C. Use a closed system and ensure there are no open flames or ignition sources in the vicinity[7][9].

-

Post-Handling : After use, tightly reseal the container, potentially flushing with an inert gas like nitrogen or argon before sealing.

-

Decontamination : Thoroughly wash hands and any affected skin areas with soap and water after handling is complete[6][8].

Storage Requirements

Proper storage is the most critical factor in preserving the compound's purity and preventing hazardous reactions.

-

Atmosphere : Store under an inert gas (e.g., nitrogen) to prevent oxidation to benzoic acid[7][10].

-

Container : Keep the container tightly closed and properly sealed to prevent leakage and exposure to air and moisture[6][7][9].

-

Location : Store in a cool, dry, dark, and well-ventilated area[7][9][20]. The storage area should be separated from incompatible materials[9].

-

Temperature : While some suppliers recommend refrigerated storage (+2°C to +8°C)[21], others may suggest cooler temperatures like -20°C[20]. Causality : Lower temperatures slow the rate of potential degradation reactions. Always follow the specific storage temperature recommended on the product's safety data sheet or certificate of analysis.

-

Incompatible Materials : Segregate from strong oxidizing agents, strong acids, strong bases, aluminum, and iron, as violent reactions can occur[9][11][13].

Emergency Procedures

Pre-planning is essential for a safe and effective response to any emergency.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation : Immediately move the affected person to fresh air and keep them at rest. If breathing is difficult or symptoms persist, seek immediate medical attention[7][8][9].

-

Skin Contact : Immediately remove all contaminated clothing. Flood the affected skin with large amounts of water for at least 15 minutes, then wash gently with soap and water. Seek medical attention, especially if irritation or an allergic reaction develops[9][10][22].

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[7][8][15][22].

-

Ingestion : Do NOT induce vomiting[10][22]. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Call a poison control center or seek immediate medical attention[8][10].

Accidental Release (Spill) Response

For any spill, the priority is to ensure personnel safety before addressing the cleanup.

Sources

- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde-(carbonyl-13C) | C7H6O | CID 10877067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. gustavus.edu [gustavus.edu]

- 5. isotope.com [isotope.com]

- 6. chemos.de [chemos.de]

- 7. chemicalbook.com [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 10. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Benzaldehyde - Safety Data Sheet [chemicalbook.com]

- 12. lgcstandards.com [lgcstandards.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. 10383-90-1 CAS MSDS (BENZALDEHYDE-CARBONYL-13C) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 17. cdc.gov [cdc.gov]

- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 20. carlroth.com [carlroth.com]

- 21. isotope.com [isotope.com]

- 22. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Unseen Backbone: A Technical Guide to the Natural Abundance of ¹³C and Its Transformative Role in Labeled Compounds

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular science, the ability to trace, track, and quantify compounds with unerring precision is paramount. This technical guide delves into the fundamental principles of carbon-13 (¹³C), a stable isotope of carbon, and explores how its natural scarcity is paradoxically its greatest strength when harnessed through isotopic labeling. We will journey from the core concepts of its natural abundance to the sophisticated applications of ¹³C-labeled compounds that are revolutionizing research, drug development, and beyond.

The Carbon Isotopes: A Tale of Two Atoms

Carbon, the cornerstone of organic chemistry and life itself, is not a monolith. It exists in nature primarily as two stable isotopes: carbon-12 (¹²C) and carbon-13 (¹³C). The overwhelming majority of carbon atoms are ¹²C, with ¹³C present at a mere ~1.1% natural abundance.[1][] This seemingly insignificant fraction is the key to a powerful analytical paradigm.

| Property | Carbon-12 (¹²C) | Carbon-13 (¹³C) |

| Natural Abundance | ~98.9% | ~1.1% |

| Protons | 6 | 6 |

| Neutrons | 6 | 7 |

| Nuclear Spin (I) | 0 | 1/2 |

| NMR Activity | Inactive | Active |

Table 1: Key Properties of Stable Carbon Isotopes.

The critical distinction lies in their nuclear spin. ¹²C, with an even number of protons and neutrons, has a nuclear spin of zero, rendering it "invisible" to Nuclear Magnetic Resonance (NMR) spectroscopy.[1] In stark contrast, ¹³C possesses a nuclear spin of 1/2, making it NMR-active.[1] This fundamental difference is the bedrock upon which many modern analytical techniques are built.

The Challenge of Scarcity and the Genius of Labeling

The low natural abundance of ¹³C, while enabling its detection, also presents a significant challenge: low sensitivity.[][3] In techniques like NMR and Mass Spectrometry (MS), the signal generated by naturally occurring ¹³C is often weak and difficult to distinguish from background noise, especially in complex biological samples.[]

This is where the ingenuity of isotope labeling comes into play. Isotope labeling is a technique where one or more atoms in a molecule are substituted with an isotope of the same element.[4] By strategically synthesizing molecules with a much higher proportion of ¹³C atoms than the natural 1.1%—a process known as ¹³C enrichment—we can dramatically amplify the analytical signal.[] These artificially enriched molecules, or ¹³C-labeled compounds , act as powerful tracers, allowing us to follow their journey through intricate biological and chemical systems.[4][5]

Caption: Overcoming the limitations of natural ¹³C abundance through isotopic labeling.

The Power of the Label: Applications in Science and Medicine

The applications of ¹³C-labeled compounds are vast and continue to expand, offering unprecedented insights across various scientific disciplines.

Elucidating Metabolic Pathways